molecular formula C9H8ClFO4S2 B13330717 6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide

6-Fluorothiochromane-4-sulfonyl chloride 1,1-dioxide

Cat. No.: B13330717
M. Wt: 298.7 g/mol
InChI Key: VKEDCFUKEUZFDG-UHFFFAOYSA-N
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Description

6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride is a chemical compound belonging to the class of benzothiopyran derivatives This compound is characterized by the presence of a fluorine atom, a sulfonyl chloride group, and a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride typically involves the following steps:

    Formation of the Benzothiopyran Ring: The initial step involves the formation of the benzothiopyran ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiol compound under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzothiopyran ring through a fluorination reaction. This can be accomplished using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated benzothiopyran derivative with chlorosulfonic acid or a similar sulfonylating agent.

Industrial Production Methods

Industrial production of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid derivative.

    Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides and sulfonic acids.

    Substitution: Sulfonamide derivatives, sulfonate esters, and thiol-substituted products.

Scientific Research Applications

6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonylchloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group within the benzothiopyran ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClFO4S2

Molecular Weight

298.7 g/mol

IUPAC Name

6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride

InChI

InChI=1S/C9H8ClFO4S2/c10-17(14,15)9-3-4-16(12,13)8-2-1-6(11)5-7(8)9/h1-2,5,9H,3-4H2

InChI Key

VKEDCFUKEUZFDG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(C1S(=O)(=O)Cl)C=C(C=C2)F

Origin of Product

United States

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